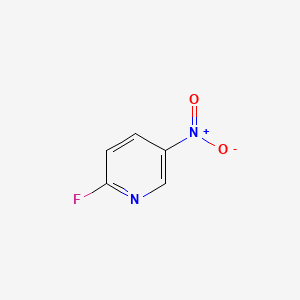

2-フルオロ-5-ニトロピリジン

概要

説明

2-Fluoro-5-nitropyridine (2FNP) is a heterocyclic aromatic compound that is used in a variety of applications. It is a versatile building block for organic synthesis and has been used in the production of pharmaceuticals, agrochemicals, and other industrial products. 2FNP is also used as a starting material in the synthesis of other compounds, such as 2-fluoro-5-nitrobenzaldehyde and 2-fluoro-5-nitro-2-methylbenzoic acid. The compound is also an important intermediate in the synthesis of nitroaromatic compounds, such as 2-fluoro-5-nitrobenzene and 4-fluoro-5-nitropyridine.

科学的研究の応用

有機合成中間体

“2-フルオロ-5-ニトロピリジン”は、有機合成の中間体として使用されます 。これは、さまざまな化学反応において、他の有機化合物の製造に使用されることを意味します。

医薬品中間体

医薬品業界では、“2-フルオロ-5-ニトロピリジン”は、さまざまな医薬品の開発および製造における中間体として使用されます 。この化合物の中間体として使用される特定の医薬品は、製造される特定の医薬品によって大きく異なる可能性があります。

ニトロピリジンの調製

“2-フルオロ-5-ニトロピリジン”の特定の用途の1つは、ピリジンを硝酸でニトロ化することによりニトロピリジンを調製することです 。ニトロピリジンは、医薬品や農薬など、さまざまな分野で幅広く使用されている有機化合物の種類です。

実験室研究開発

“2-フルオロ-5-ニトロピリジン”は、実験室研究開発プロセスにも使用されます 。これには、化合物の性質の試験、他の化合物との反応の研究、または新しい合成方法または手順の開発における使用が含まれる可能性があります。

化学生産プロセス

研究開発における使用に加えて、“2-フルオロ-5-ニトロピリジン”は、さまざまな化学生産プロセスにも使用されます 。これには、他の化学物質の合成における試薬、触媒、または構成要素としての使用が含まれる可能性があります。

Safety and Hazards

将来の方向性

2-Fluoro-5-nitropyridine can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . The future directions of 2-Fluoro-5-nitropyridine could be in the development of new pharmaceuticals and agrochemicals .

作用機序

Target of Action

2-Fluoro-5-nitropyridine is an organic synthesis intermediate and pharmaceutical intermediate It’s known that nitropyridines, a class of compounds to which 2-fluoro-5-nitropyridine belongs, can interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

It’s known that the compound is highly reactive . It can form well-defined derivatives from alcohols, anilines, and amino acids . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s structure and function.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in biological systems. More research would be needed to fully outline the pharmacokinetic properties of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-nitropyridine. The compound is moisture sensitive , and thus its storage and handling require specific conditions to prevent degradation . , suggesting that environmental exposure could potentially alter its properties or lead to unwanted reactions.

生化学分析

Biochemical Properties

2-Fluoro-5-nitropyridine plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to prepare derivatives from alcohols, anilines, and amino acids . The interactions with these biomolecules often involve nucleophilic substitution reactions, where the nitro group of 2-Fluoro-5-nitropyridine is replaced by other functional groups.

Molecular Mechanism

At the molecular level, 2-Fluoro-5-nitropyridine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s nitro group is highly reactive, allowing it to participate in nucleophilic substitution reactions. These reactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-nitropyridine can change over time. The compound is relatively stable under standard conditions but may degrade under specific conditions such as high temperature or extreme pH. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of 2-Fluoro-5-nitropyridine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly . It is crucial to determine the appropriate dosage to avoid adverse effects.

Metabolic Pathways

2-Fluoro-5-nitropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels within the cell . The compound’s metabolism may involve reduction, oxidation, and conjugation reactions.

Transport and Distribution

Within cells and tissues, 2-Fluoro-5-nitropyridine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its overall activity and function .

Subcellular Localization

The subcellular localization of 2-Fluoro-5-nitropyridine is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s function and its interactions with other biomolecules .

特性

IUPAC Name |

2-fluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZAJNLUAODXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196565 | |

| Record name | 2-Fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

456-24-6 | |

| Record name | 2-Fluoro-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 456-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

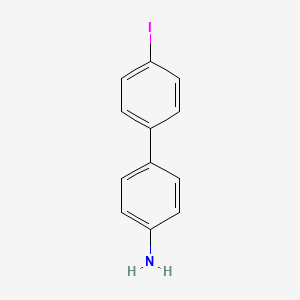

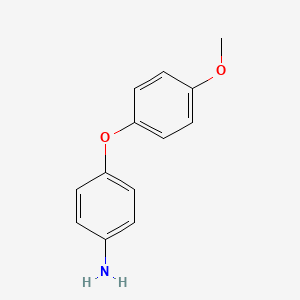

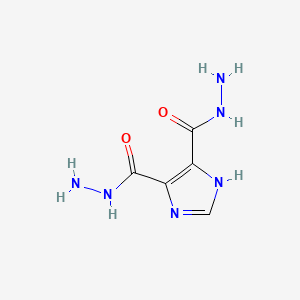

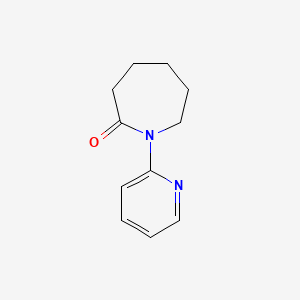

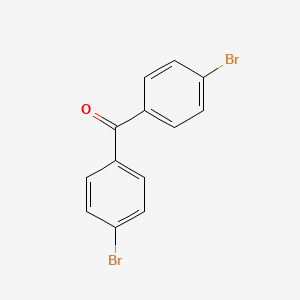

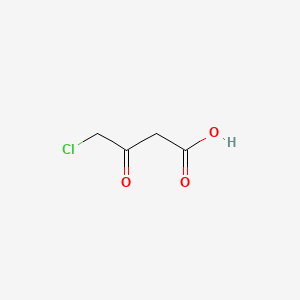

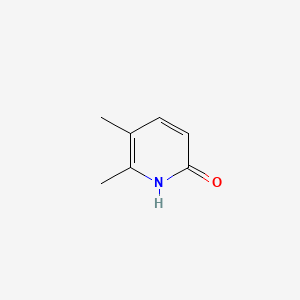

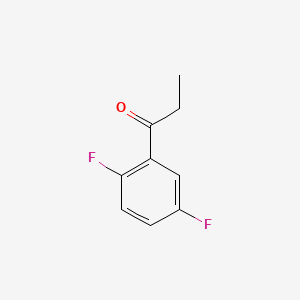

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-fluoro-5-nitropyridine particularly reactive in nucleophilic aromatic substitution reactions?

A1: The high reactivity of 2-fluoro-5-nitropyridine in nucleophilic aromatic substitution reactions stems from the combined electron-withdrawing effects of the nitro group and the fluorine atom. [, ] The nitro group, being strongly electron-withdrawing, significantly reduces electron density in the pyridine ring, particularly at the ortho and para positions. This electron deficiency makes the carbon atom bonded to the fluorine atom highly susceptible to attack by nucleophiles. Fluorine, despite being a strong nucleophile itself, acts as a good leaving group in aromatic systems due to the high electronegativity difference between carbon and fluorine. This combination of factors contributes to the enhanced reactivity of 2-fluoro-5-nitropyridine towards nucleophilic attack. []

Q2: How does 2-fluoro-5-nitropyridine react with amines, and what factors influence the reaction rate?

A2: 2-Fluoro-5-nitropyridine readily reacts with amines via nucleophilic aromatic substitution, replacing the fluorine atom with the amine group. [, ] Several factors influence the reaction rate:

- Amine Nucleophilicity: Stronger nucleophiles, like N-methylaniline, generally react faster than weaker ones, like aniline. []

- Solvent Polarity: The reaction proceeds faster in polar solvents like ethanol than in less polar ones like ethyl acetate. [] This is because polar solvents better stabilize the charged intermediates formed during the reaction.

- Catalyst Presence: Acetate ions can act as catalysts, significantly accelerating the reaction rate. [] This is attributed to the acetate ion's ability to assist in the departure of the fluorine leaving group.

- Amine Concentration: Interestingly, higher amine concentrations can lead to a decrease in reaction rate for certain amine substrates. This suggests that the amine can also participate in side reactions, reducing its availability for the main substitution process. []

Q3: What is a notable application of 2-fluoro-5-nitropyridine in peptide and protein analysis?

A3: 2-Fluoro-5-nitropyridine serves as a useful reagent for determining the N-terminal amino acid in peptides and proteins. [] This method capitalizes on the high reactivity of 2-fluoro-5-nitropyridine towards amines. Under mildly alkaline conditions, the compound reacts with the free N-terminal amino group of the peptide or protein. Subsequent hydrolysis in dilute hydrochloric acid releases the N-terminal amino acid as a 2-nitro-5-pyridyl derivative, which can then be readily identified and quantified spectrophotometrically. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)